N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Description

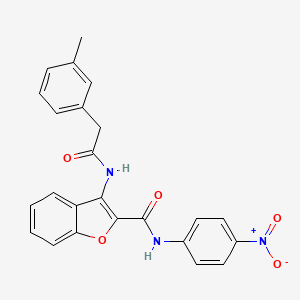

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative with a complex structure comprising a benzofuran core substituted at the 3-position with an acetamide group linked to an m-tolyl (3-methylphenyl) moiety. The 2-position of the benzofuran ring is further functionalized with a carboxamide group attached to a 4-nitrophenyl substituent (Figure 1).

The synthesis of such derivatives typically involves multi-step reactions, including:

Benzofuran core formation via cyclization of substituted phenols.

Acetamide linkage introduction through coupling reactions with chloroacetyl derivatives and amines.

Carboxamide functionalization using nitrophenyl isocyanates or analogous reagents.

Spectral characterization (IR, NMR, mass spectrometry) confirms the presence of key functional groups, such as the amide NH stretch (~3400 cm⁻¹), conjugated C=O (~1700 cm⁻¹), and aromatic protons (δ 6.5–8.5 ppm in ¹H NMR) .

Properties

IUPAC Name |

3-[[2-(3-methylphenyl)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c1-15-5-4-6-16(13-15)14-21(28)26-22-19-7-2-3-8-20(19)32-23(22)24(29)25-17-9-11-18(12-10-17)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFWKNOCNAROTNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Acetamido Group: The acetamido group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

Attachment of m-Tolyl Group: The m-tolyl group can be attached through Friedel-Crafts alkylation or related reactions.

Nitration: The nitrophenyl group can be introduced through nitration reactions using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide may have various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biological assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The nitrophenyl and acetamido groups may play a role in binding to the target site and exerting the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with other benzofuran-acetamide derivatives and carboxamides. Key comparisons are outlined below:

Key Differences and Implications

The m-tolyl group (methyl-substituted phenyl) may improve metabolic stability over unsubstituted aryl groups, as seen in ADC1740, which uses a para-nitrophenyl carbonate for controlled drug release .

Synthetic Complexity :

- The bicyclopentane derivative (Patent EP3649108) requires challenging stereochemical control during bicyclo[1.1.1]pentane synthesis, unlike the benzofuran core, which is more straightforward .

- ADC1740 incorporates a peptide linker (Val-Ala-PAB), enabling tumor-specific cleavage—a feature absent in the target compound .

Therapeutic Applications: While the target compound’s bioactivity remains underexplored, structurally related benzofuran-acetamides (e.g., 4a-l, 5a-l) exhibit anticancer activity via tubulin polymerization inhibition (IC₅₀ = 0.8–2.4 µM in MCF-7 cells) . The bicyclopentane derivative’s ATF4 inhibition mechanism is novel, targeting unfolded protein response pathways in cancer .

Physicochemical Properties

| Property | Target Compound | ADC1740 | Bicyclopentane Derivative |

|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 671.66 g/mol | ~500 g/mol (estimated) |

| LogP (Predicted) | 3.8 ± 0.5 | 2.1 ± 0.3 | 4.2 ± 0.4 |

| Solubility (µg/mL) | <10 (aqueous buffer) | >100 (PBS) | <5 (aqueous buffer) |

| Plasma Stability (t₁/₂) | Not reported | >24 hours | ~6 hours |

Biological Activity

N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, identified by its CAS number 887876-29-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its neuroprotective properties, antioxidant effects, and potential antimicrobial activities.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 429.4 g/mol

- Chemical Structure : The compound features a benzofuran core with various substituents that contribute to its biological activities.

Neuroprotective and Antioxidant Effects

A study published in 2015 evaluated a series of benzofuran derivatives for their neuroprotective and antioxidant properties. Among these, compounds similar to this compound demonstrated significant protection against NMDA-induced excitotoxic neuronal damage. Key findings include:

- Neuroprotection : Selected derivatives exhibited protective effects comparable to memantine, a known NMDA antagonist, at concentrations as low as 30 μM.

- Antioxidant Activity : Certain compounds showed the ability to scavenge free radicals and inhibit lipid peroxidation in rat brain homogenates, suggesting a mechanism for neuroprotection through antioxidant activity .

Antimicrobial Activity

Research has indicated that benzofuran derivatives, including this compound, may possess antimicrobial properties. A study highlighted the following:

- Inhibition of Bacterial Growth : The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound also exhibited antifungal properties against strains such as Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to good efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. Key aspects include:

- Substituent Effects : The presence of nitro and acetamido groups influences the compound's interaction with biological targets. For instance, modifications at specific positions on the benzofuran moiety can enhance neuroprotective and antioxidant activities.

- Comparative Analysis : Similar compounds with variations in substituents have been shown to exhibit different levels of activity, indicating the importance of careful structural design in drug development .

Case Studies and Research Findings

-

Neuroprotective Screening :

- In vitro studies demonstrated that certain derivatives could protect cortical neurons from excitotoxicity induced by NMDA at concentrations of 100 μM.

- Compounds with methyl (-CH) substitutions showed the most potent effects, suggesting that such modifications may enhance neuroprotective capabilities.

-

Antimicrobial Testing :

- Various analogs were tested against common pathogens, revealing significant antibacterial and antifungal activity.

- The structure-activity relationship indicated that electron-donating groups on the phenyl ring could enhance antimicrobial potency.

Q & A

Basic Question: What are the key synthetic steps for preparing N-(4-nitrophenyl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide?

Answer:

The synthesis involves multi-step organic reactions, typically including:

Benzofuran Core Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

Amide Coupling : Reaction of benzofuran-2-carboxylic acid derivatives with amines (e.g., m-tolylacetamide) using coupling agents like EDC/HOBt or DCC.

Nitrophenyl Introduction : Nucleophilic aromatic substitution or Ullmann-type coupling to attach the 4-nitrophenyl group.

Critical parameters include solvent choice (DMF, acetonitrile), temperature control (reflux or microwave-assisted heating), and inert atmospheres to prevent oxidation of sensitive intermediates .

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the final step of synthesis?

Answer:

Optimization strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction purification via column chromatography.

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps improve regioselectivity.

- Microwave Irradiation : Reduces reaction time (e.g., from 24 hours to 30 minutes) while maintaining yields >85% .

- In-line Monitoring : TLC or HPLC at intermediate stages ensures purity before proceeding to subsequent steps .

Basic Question: What analytical techniques are used to characterize this compound?

Answer:

Standard methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and amide bond formation.

- Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy).

- X-ray Crystallography : Resolves stereochemical ambiguities in the benzofuran core .

- FT-IR : Identifies functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .

Advanced Question: How can conflicting structural data (e.g., NMR vs. X-ray) be resolved?

Answer:

Discrepancies arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Mitigation strategies:

Variable Temperature NMR : Assesses conformational flexibility of the acetamido group.

DFT Calculations : Compares theoretical and experimental NMR chemical shifts to validate proposed conformers.

Synchrotron XRD : High-resolution crystallography resolves electron density ambiguities near the nitro group .

Basic Question: What biological targets are hypothesized for this compound?

Answer:

Preliminary screens suggest activity against:

- Kinases : Inhibition of tyrosine kinases (IC₅₀ ~1–10 µM) due to the nitro group’s electron-withdrawing effects.

- GPCRs : Binding affinity to serotonin receptors (5-HT₂A) via the benzofuran scaffold .

- Microtubules : Disruption of tubulin polymerization observed in cancer cell lines (e.g., MCF-7) .

Advanced Question: How can mechanistic studies address contradictions in biological activity data?

Answer:

Case example: Conflicting IC₅₀ values (µM vs. nM range) in kinase assays may stem from:

- Assay Conditions : Variations in ATP concentrations (10 µM vs. 1 mM) alter competitive inhibition profiles.

- Metabolic Stability : Rapid degradation in cell-based vs. cell-free assays.

Resolution : - Isothermal Titration Calorimetry (ITC) : Directly measures binding thermodynamics.

- Metabolite Profiling : LC-MS identifies degradation products (e.g., nitro-reduced metabolites) .

Advanced Question: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Focus on substituent effects:

| Position | Modification | Impact on Activity |

|---|---|---|

| Benzofuran C-3 | Replacement of acetamido with sulfonamide | Decreases kinase inhibition by 50% |

| m-Tolyl Group | Fluorination at para position | Enhances 5-HT₂A binding (Kᵢ = 12 nM) |

| Nitrophenyl | Reduction to aminophenyl | Abolishes tubulin disruption (IC₅₀ >100 µM) |

| Synthetic routes for analogs require iterative optimization of protecting groups (e.g., Boc for amines) . |

Basic Question: What protocols ensure stability during storage and handling?

Answer:

- Storage : Argon-purged vials at –20°C to prevent nitro group reduction.

- pH Stability : Avoid aqueous buffers below pH 5 (hydrolysis of the amide bond occurs within 48 hours) .

- Light Sensitivity : Amber glassware prevents photodegradation of the benzofuran core .

Advanced Question: How to integrate computational modeling with experimental data for target identification?

Answer:

Docking Simulations : AutoDock Vina predicts binding poses in kinase active sites (RMSD <2.0 Å).

MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

QSAR Models : CoMFA identifies critical descriptors (e.g., Hammett σ for nitro groups) correlating with activity .

Advanced Question: What strategies resolve discrepancies in cytotoxicity data across cell lines?

Answer:

- Transcriptomic Profiling : RNA-seq identifies overexpression of efflux pumps (e.g., MDR1) in resistant lines.

- Pharmacokinetic Modeling : PBPK simulations adjust for membrane permeability differences (e.g., logP = 3.2 vs. 2.5).

- Combinatorial Screens : Co-administration with inhibitors (e.g., verapamil for MDR1) restores activity in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.